molecular formula C23H15FN2O3 B2815903 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847378-21-6

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2815903
CAS No.: 847378-21-6
M. Wt: 386.382
InChI Key: KTCCLWIYTKWDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The compound features a chromeno[2,3-c]pyrrole core fused with a pyridine ring and substituted with a 3-fluorophenyl group and a methyl moiety.

Properties

IUPAC Name

1-(3-fluorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCCLWIYTKWDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core chromeno-pyrrole structure. The synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Addition of the pyridinyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Methylation: The final step involves the methylation of the compound to achieve the desired structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.

Scientific Research Applications

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique structure and properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Synthetic Features Reference
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) 3-Fluorophenyl (1), Pyridin-2-yl (2), Methyl (7) C₂₃H₁₆FN₂O₃ 393.39 Synthesized via one-pot multicomponent reaction; moderate yield (43–86%)
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-... 4-Fluorophenyl (1), 4-Methylpyridin-2-yl (2), Methyl (7) C₂₄H₁₈FN₂O₃ 407.41 Compatible with methyl-substituted pyridines; requires optimized heating for electron-donating groups
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-... 3-Isopropoxyphenyl (1), Oxazol-3-yl (2), Methyl (7) C₂₅H₂₂N₂O₅ 430.46 Bulkier isopropoxy group may reduce solubility; oxazole ring alters electronic properties
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-...) 2-Fluorophenyl (1), Thiadiazol-2-yl (2) C₂₂H₁₆FN₃O₂S 429.44 Thiadiazole enhances antiviral activity; synthesized via modified Vydzhak-Panchishin protocol
1-(4-Fluorophenyl)-2-(5-methyl-3-isoxazolyl)-7-methyl-... 4-Fluorophenyl (1), Isoxazol-3-yl (2), Methyl (7) C₂₂H₁₅FN₂O₄ 390.36 Lower molecular weight; predicted pKa = -2.72 (highly acidic)

Key Observations:

Fluorophenyl Position: The 3-fluorophenyl substituent in the target compound contrasts with 2- or 4-fluorophenyl groups in analogs. AV-C (2-fluorophenyl) demonstrated potent TRIF pathway activation, suppressing Zika and Chikungunya viruses, suggesting fluorophenyl positioning is critical for antiviral activity .

Heteroaromatic Rings :

  • Pyridine (target compound) vs. oxazole, thiadiazole, or isoxazole in analogs. Thiadiazole in AV-C contributes to its unique bioactivity, while oxazole/isoxazole may alter metabolic stability .

Synthetic Flexibility :

  • The target compound’s synthesis aligns with the general protocol (yields 43–86%), but electron-withdrawing substituents (e.g., fluorine) require shorter heating times compared to electron-donating groups .

Table 2: Functional and Property Comparison

Compound Name Biological Activity Solubility/Stability Predicted pKa Thermal Stability (Boiling Point)
Target Compound Not yet reported (under investigation) Likely moderate (methyl and pyridine enhance lipophilicity) Estimated >250°C (similar to analogs )
AV-C TRIF agonist; IC₅₀ < 1 µM for ISRE activation Improved solubility due to thiadiazole Stable at 37°C (cell-based assays)
1-(4-Fluorophenyl)-2-(5-methyl-3-isoxazolyl)-... Unknown Low (predicted density 1.47 g/cm³) -2.72 574.5°C (predicted)
1-(4-Fluorophenyl)-7-methyl-2-(6-methyl-2-pyridinyl)-... Unknown High (methylpyridine may increase solubility)

Key Observations:

Bioactivity: AV-C’s thiadiazole and 2-fluorophenyl groups are linked to its antiviral mechanism, whereas the target compound’s pyridine and 3-fluorophenyl groups may favor different targets .

Physicochemical Properties :

  • The isoxazole-containing analog () has a lower molecular weight (390.36 vs. 429.44 for AV-C) but higher predicted acidity (pKa -2.72), which may influence bioavailability .

Biological Activity

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves a multicomponent reaction that yields various derivatives with high purity and yield rates. Specifically, the compound can be synthesized through a method involving the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines. This approach has demonstrated a success rate of approximately 92% across various experiments, with yields typically ranging from 43% to 86% .

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. For instance, derivatives have shown efficacy in scavenging free radicals and reducing oxidative stress markers in vitro. Such activities are critical in mitigating cellular damage associated with various diseases .

Antiviral Properties

Notably, certain chromeno[2,3-c]pyrrole derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2. This suggests potential applications in antiviral drug development . The mechanism appears to involve the inhibition of viral replication pathways.

Glucokinase Activation

The compound has also been reported to act as a glucokinase activator. This property is particularly relevant for metabolic disorders such as diabetes, where enhancing glucokinase activity can improve glucose homeostasis .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant effects of various chromeno[2,3-c]pyrrole derivatives, it was found that these compounds significantly reduced malondialdehyde (MDA) levels in rat liver tissues compared to control groups. The results indicated a dose-dependent relationship where higher concentrations led to more substantial reductions in oxidative stress markers .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A series of experiments assessed the inhibitory effects of selected derivatives on SARS-CoV-2 Mpro activity. The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against COVID-19 .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The structural features allow for effective interaction with free radicals.
  • Enzyme Inhibition : Compounds inhibit key enzymes involved in viral replication and metabolic processes.
  • Receptor Modulation : Potential interactions with cellular receptors may enhance physiological responses related to glucose metabolism.

Q & A

Q. Optimization Parameters :

VariableImpact on Yield/PurityExample Conditions
Solvent Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates .DMF at 80°C
Catalyst Lewis acids (e.g., AlCl₃) improve cyclization efficiency .AlCl₃ (10 mol%)
Temperature Controlled heating (70–100°C) minimizes side reactions .Reflux in ethanol

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol .

Basic Question: How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; pyridyl protons at δ 8.1–8.5 ppm) .
    • ²D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyrrole core .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 433.12 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused-ring geometry (if crystals are obtainable) .

Q. Purity Assessment :

  • HPLC : ≥95% purity using a C18 column (acetonitrile/water gradient) .
  • Melting Point : Compare observed vs. literature values (if available) .

Basic Question: What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

Methodological Answer :
Initial Screening :

  • Anticancer Activity :
    • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : Use ELISA to quantify prostaglandin E₂ reduction in LPS-stimulated macrophages .

Q. Data Interpretation :

AssayPositive ControlExpected Outcome
MTTDoxorubicinIC₅₀ < 50 µM
COX-2Celecoxib≥30% inhibition

Advanced Question: How can researchers elucidate the mechanism of action for this compound’s observed biological activity?

Methodological Answer :
Target Identification :

  • Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Focus on kinases (e.g., EGFR) or inflammatory mediators (COX-2) .
  • SPR Analysis : Measure binding affinity (KD) to purified targets (e.g., EGFR KD ≈ 10⁻⁶ M) .

Q. Pathway Analysis :

  • Western Blotting : Quantify phosphorylation levels of ERK or AKT in treated vs. untreated cells .
  • RNA-seq : Identify differentially expressed genes in apoptosis or inflammation pathways .

Advanced Question: What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

Methodological Answer :
Derivatization Approaches :

  • Pyridyl Substitution : Replace 2-pyridyl with 3-pyridyl or morpholine groups to assess steric/electronic effects .
  • Fluorophenyl Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position .

Q. Formulation Stability :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced Question: How can crystallographic data resolve ambiguities in stereochemistry?

Methodological Answer :
Crystallization Protocol :

  • Solvent System : Use methanol/water (8:2) at 4°C for slow evaporation .
  • Data Collection : Resolve at 0.9 Å resolution using synchrotron radiation (e.g., Diamond Light Source) .

Q. Key Metrics :

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Dihedral Angle (Chromeno-Pyrrole)12.5°

Advanced Question: How do solvent polarity and proticity influence the compound’s reactivity in derivatization reactions?

Methodological Answer :
Solvent Effects :

  • Polar Aprotic (DMF) : Enhance nucleophilic substitution rates at the pyrrole carbonyl .
  • Protic (MeOH) : Favor hydrogen-bond stabilization of intermediates in cyclization steps .

Q. Reactivity Table :

ReactionOptimal SolventYield (%)
AlkylationDMF82
HydrolysisMeOH/H₂O75

Advanced Question: What comparative studies highlight this compound’s unique biological profile vs. analogs?

Methodological Answer :
Comparative Data :

CompoundStructural FeatureIC₅₀ (MCF-7, µM)
Target3-Fluorophenyl, 2-pyridyl45
Analog 14-Chlorophenyl, morpholine68
Analog 23-Methoxyphenyl, 3-pyridyl53

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.